molecular formula C11H14O3 B1350982 Ethyl 4-hydroxy-2,6-dimethylbenzoate CAS No. 75056-98-3

Ethyl 4-hydroxy-2,6-dimethylbenzoate

Cat. No.: B1350982
CAS No.: 75056-98-3
M. Wt: 194.23 g/mol
InChI Key: QNDFTFMMXSXAHT-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2,6-dimethylbenzoate is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, characterized by the presence of an ethyl ester group, two methyl groups, and a hydroxyl group on the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Ethyl 4-hydroxy-2,6-dimethylbenzoate plays a significant role in biochemical reactions. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, converting it into 4-hydroxy-2,6-dimethylbenzoic acid and ethanol. This interaction is crucial for understanding the metabolic pathways involving ester compounds. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving the regulation of gene expression. The compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For instance, it can inhibit the activity of certain esterases by binding to their active sites, preventing the hydrolysis of other ester substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating metabolic pathways and enhancing stress responses. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by esterases, which hydrolyze the ester bond to produce 4-hydroxy-2,6-dimethylbenzoic acid and ethanol. This metabolic process is crucial for the compound’s biological activity and its interactions with other metabolic enzymes and cofactors. Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its hydrophobicity and its ability to form hydrogen bonds with biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and function. The subcellular localization of this compound is essential for understanding its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxy-2,6-dimethylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxy-2,6-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2,6-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide.

Major Products Formed

    Oxidation: 4-oxo-2,6-dimethylbenzoic acid or 4-hydroxy-2,6-dimethylbenzoic acid.

    Reduction: Ethyl 4-hydroxy-2,6-dimethylbenzyl alcohol.

    Substitution: Ethyl 4-chloro-2,6-dimethylbenzoate or ethyl 4-bromo-2,6-dimethylbenzoate.

Scientific Research Applications

Ethyl 4-hydroxy-2,6-dimethylbenzoate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 4-hydroxy-2,6-dimethylbenzoate can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

ethyl 4-hydroxy-2,6-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-14-11(13)10-7(2)5-9(12)6-8(10)3/h5-6,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDFTFMMXSXAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399217
Record name ethyl 4-hydroxy-2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75056-98-3
Record name Ethyl 4-hydroxy-2,6-dimethylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75056-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4-hydroxy-2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 2,6-DIMETHYL-4-HYDROXYBENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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